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In the landscape of type 2 diabetes management, the advent of sodium-glucose cotransporter-
2 (SGLT?2) inhibitors has marked a paradigm shift, extending therapeutic benefits beyond
glycemic control to significant cardiovascular risk reduction. Among the leading agents in this
class, dapagliflozin and canagliflozin have been extensively studied, demonstrating notable
efficacy in improving cardiovascular outcomes. This guide provides a comprehensive
comparison of their performance, supported by data from landmark clinical trials and real-world
evidence, tailored for researchers, scientists, and drug development professionals.

Comparative Efficacy: Insights from Clinical Trials
and Meta-Analyses

Direct head-to-head randomized controlled trials comparing the cardiovascular outcomes of
dapagliflozin and canagliflozin are scarce. However, a substantial body of evidence from
large-scale cardiovascular outcome trials (CVOTSs), meta-analyses, and real-world studies
allows for a robust indirect comparison.

The pivotal trials for each drug, DECLARE-TIMI 58 for dapagliflozin and the CANVAS
Program for canagliflozin, were designed with different primary endpoints and patient
populations, which is crucial when interpreting their results.[1][2][3] The DECLARE-TIMI 58 trial
included a broader population with a mix of patients with established atherosclerotic
cardiovascular disease (ASCVD) and those with multiple risk factors.[4][5] In contrast, the
CANVAS Program focused on patients at high cardiovascular risk.[6][7]
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A key finding from the DECLARE-TIMI 58 trial was a significant reduction in the composite
endpoint of cardiovascular death or hospitalization for heart failure with dapagliflozin, although
it did not show a significant reduction in major adverse cardiovascular events (MACE) in the
overall study population.[1][2] However, a pre-specified analysis of patients with a prior
myocardial infarction did demonstrate a significant reduction in MACE.[1] Conversely, the
CANVAS Program showed that canagliflozin significantly reduced the risk of MACE.[1][3]

Several meta-analyses and observational studies suggest that the cardiovascular effectiveness
and safety of dapagliflozin and canagliflozin are broadly comparable in real-world settings.[8]
[9] A 2022 network meta-analysis found no significant differences in major efficacy outcomes
among various SGLT2 inhibitors, including dapagliflozin and canagliflozin, in patients with
established heart failure.[10]

Data Presentation: Quantitative Outcomes

The following tables summarize the key cardiovascular and renal outcomes from the
DECLARE-TIMI 58 and CANVAS Program trials.

Table 1: Major Adverse Cardiovascular Events (MACE)

Dapagliflozin (DECLARE- Canagliflozin (CANVAS

Outcome

TIMI 58) Program)
Primary MACE Composite HR 0.93 (95% CI1 0.84-1.03) HR 0.86 (95% CI1 0.75-0.97)
(CV death, M, stroke)
Cardiovascular Death HR 0.98 (95% CI1 0.82-1.17) HR 0.87 (95% CI1 0.72-1.06)
Myocardial Infarction HR 0.89 (95% CI1 0.77-1.01) HR 0.85 (95% CI 0.76-0.95)
Ischemic Stroke HR 1.01 (95% CI 0.84-1.21) HR 0.90 (95% CI 0.71-1.15)

HR = Hazard Ratio; Cl = Confidence Interval.

Table 2: Heart Failure and Renal Outcomes
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Dapagliflozin (DECLARE- Canagliflozin (CANVAS

Outcome
TIMI 58) Program)
CV Death or Hospitalization for ) )
) HR 0.83 (95% CI1 0.73-0.95) Not a primary endpoint

Heart Failure
Hospitalization for Heart

_ HR 0.73 (95% CI 0.61-0.88) HR 0.67 (95% CI 0.52-0.87)
Failure
Renal Composite Outcome HR 0.76 (95% CI1 0.67-0.87) HR 0.60 (95% CI1 0.47-0.77)

The definition of the renal composite outcome varied between trials.[11]

Experimental Protocols

To facilitate a deeper understanding of the evidence, the methodologies of the key clinical trials

are outlined below.

DECLARE-TIMI 58 Trial (Dapagliflozin)

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][12]

Patient Population: 17,160 patients with type 2 diabetes and either established ASCVD
(40.6%) or multiple risk factors for ASCVD (59.4%).[4][5]

Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or a placebo.[4]

Primary Efficacy Endpoints: The trial had two co-primary efficacy endpoints: MACE (a
composite of cardiovascular death, myocardial infarction, or ischemic stroke) and a
composite of cardiovascular death or hospitalization for heart failure.[2]

Statistical Analysis: A hierarchical testing procedure was used for the two primary endpoints.
If non-inferiority for MACE was established, superiority for MACE and then for the composite
of cardiovascular death or hospitalization for heart failure were tested.[2]

CANVAS Program (Canagliflozin)

Study Design: An integrated analysis of two randomized, double-blind, placebo-controlled
trials: CANVAS and CANVAS-R.[6][13]
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» Patient Population: 10,142 patients with type 2 diabetes and a high risk of cardiovascular
events (65% with a history of cardiovascular disease).[6]

 Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or
a placebo.[7]

e Primary Efficacy Endpoint: The primary endpoint was a composite of death from
cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[13]

 Statistical Analysis: The data from both trials were integrated for a prespecified analysis to
optimize statistical power.[6]

Visualization of Trial Designs
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Click to download full resolution via product page
Caption: Workflow of the DECLARE-TIMI 58 and CANVAS Program clinical trials.

Signaling Pathways and Mechanism of Action

The cardiovascular benefits of SGLT2 inhibitors, including dapagliflozin and canagliflozin, are
multifactorial and extend beyond their glucose-lowering effects.
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Caption: Putative mechanisms of cardiovascular benefit with SGLT2 inhibitors.

In conclusion, both dapagliflozin and canagliflozin have demonstrated significant benefits in
reducing the risk of adverse cardiovascular events in patients with type 2 diabetes. While the
landmark clinical trials for each drug had different primary endpoints and patient populations,
the overall body of evidence from these trials, along with meta-analyses and real-world studies,
suggests that both are effective options for cardiovascular risk reduction. The choice between
these agents may be guided by the specific patient profile, including their history of
atherosclerotic cardiovascular disease and risk of heart failure. Further direct comparative
studies would be beneficial to delineate any finer differences in their cardiovascular effects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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